molecular formula C16H24N2O10 B1250306 5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid

5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid

Cat. No. B1250306
M. Wt: 404.37 g/mol
InChI Key: DLDXETGOWJUNDZ-NIQAVCIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-dideoxy-9-glutaramido-2,3-dehydo-N-acetylneuraminic acid is n-Acetylneuraminic acid reduced across the 2,3-bond with loss of the hydroxy group at C-2 and in which the 9-hydroxy group is substituted by a glutaramido group. It has a role as a hapten. It is a member of N-acetylneuraminic acids, a secondary carboxamide and a member of acetamides.

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Synthesis and Derivatives : The compound has been used in selective synthesis processes, including the creation of its oxazoline derivative. This application demonstrates its versatility in organic synthesis (Morais, Oliveira, & Falconer, 2009).
  • Chemoenzymatic Synthesis : It has been synthesized chemoenzymatically as an inhibitor for sialidase from the influenza virus, showcasing its potential in antiviral applications (Ikeda et al., 1998).

Biological and Medical Research

  • Inhibition of Mammalian Sialidases : This compound has been used in the kinetic analysis of mammalian sialidases, providing insights into enzyme inhibition which is crucial for understanding various biological processes (Warner et al., 1991).
  • Synthesis of Neuraminidase Inhibitors : Its derivatives have been synthesized for the development of neuraminidase inhibitors like Zanamivir, used in influenza treatment (Liu et al., 2004).

Advanced Chemical Applications

  • Bromohydroxylation of Glycals : The compound has been used in the bromohydroxylation of glycals, contributing to the development of new glycosyl donors and enhancing our understanding of stereochemistry in organic compounds (Itzstein, 2001; Kok, Phan, & von Itzstein, 2001).

Immunological Applications

  • Isolation of Monoclonal Antibodies : It has been used in the synthesis of analog haptens for the isolation of monoclonal antibodies, an important step in immunological research and vaccine development (Kamei, Kajihara, & Nishi, 1999).

properties

Product Name

5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid

Molecular Formula

C16H24N2O10

Molecular Weight

404.37 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-2-[(1R,2R)-3-(4-carboxybutanoylamino)-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C16H24N2O10/c1-7(19)18-13-8(20)5-10(16(26)27)28-15(13)14(25)9(21)6-17-11(22)3-2-4-12(23)24/h5,8-9,13-15,20-21,25H,2-4,6H2,1H3,(H,17,22)(H,18,19)(H,23,24)(H,26,27)/t8-,9+,13+,14+,15+/m0/s1

InChI Key

DLDXETGOWJUNDZ-NIQAVCIQSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CNC(=O)CCCC(=O)O)O)O)C(=O)O)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CNC(=O)CCCC(=O)O)O)O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
Reactant of Route 2
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
Reactant of Route 3
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
Reactant of Route 4
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
Reactant of Route 5
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid
Reactant of Route 6
5-acetamido-2,6-anhydro-9-(4-carboxybutanamido)-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid

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